molecular formula C8H7BrO3 B13466960 Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Cat. No.: B13466960
M. Wt: 231.04 g/mol
InChI Key: FIYSWKITUMBNQB-UHFFFAOYSA-N
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Description

Methyl 3-bromo-7-oxabicyclo[221]hepta-2,5-diene-2-carboxylate is a bicyclic compound that features a unique structure with a bromine atom and an ester functional group

Preparation Methods

The synthesis of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate typically involves a Diels-Alder reaction. One common method starts with the reaction between 2-methylfuran and methyl 3-bromopropiolate . The reaction conditions often include the use of a catalyst such as silver nitrate in acetone to facilitate the bromination process . The resulting product is then subjected to further purification steps to obtain the desired compound.

Chemical Reactions Analysis

Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate involves its ability to participate in various chemical reactions due to its unique structure. The bromine atom and the ester group play crucial roles in its reactivity. The compound can undergo deoxygenative aromatization, where the oxorhenium catalyst and triphenyl phosphite facilitate the removal of oxygen atoms, leading to the formation of aromatic compounds .

Comparison with Similar Compounds

Methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

methyl 3-bromo-7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C8H7BrO3/c1-11-8(10)6-4-2-3-5(12-4)7(6)9/h2-5H,1H3

InChI Key

FIYSWKITUMBNQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2C=CC1O2)Br

Origin of Product

United States

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